Disilylsilane - 7783-26-8

Disilylsilane

Catalog Number: EVT-300035
CAS Number: 7783-26-8
Molecular Formula: H8Si3
Molecular Weight: 92.32 g/mol
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Product Introduction

Source and Classification

Disilylsilane is synthesized through various chemical methods, primarily from silanes or siloxanes. It is classified as a silane derivative due to its silicon-hydrogen bonds. This compound is significant in the field of organosilicon chemistry and has been the subject of various studies focused on its synthesis and reactivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of disilylsilane can be achieved through several methods:

  1. Hydrosilylation: This method involves the reaction of silanes with alkenes or alkynes in the presence of catalysts such as platinum or rhodium. The process typically requires specific conditions such as temperature control and the presence of solvents.
  2. Direct Silylation: Disilylsilane can be produced by silylating alcohols or amines using chlorosilanes or other silylating agents. For instance, dichlorodimethylsilane can react with alcohols to yield disilylsilanes effectively under controlled conditions .
  3. Rearrangement Reactions: Certain rearrangement reactions involving silanes can also lead to the formation of disilylsilane. These reactions often require specific catalysts and reaction conditions to proceed efficiently .
Molecular Structure Analysis

Structure and Data

Disilylsilane has a molecular formula of Si3H10\text{Si}_3\text{H}_10 and features a linear or branched structure depending on its synthesis route. The central silicon atom is bonded to two additional silicon atoms, forming a unique three-dimensional configuration that influences its chemical properties.

  • Molecular Weight: Approximately 74.19 g/mol
  • Bond Angles: The Si-Si-Si bond angles are typically around 109.5 degrees, indicative of sp³ hybridization.
Chemical Reactions Analysis

Reactions and Technical Details

Disilylsilane participates in various chemical reactions:

  1. Dehydrocoupling Reactions: Disilylsilane can undergo dehydrocoupling with other silanes, leading to the formation of polysilanes. This reaction often occurs under high temperatures or in the presence of catalysts .
  2. Hydrolysis: When exposed to moisture, disilylsilane hydrolyzes to form silanol groups, which can further condense to form siloxanes.
  3. Cross-Coupling Reactions: Disilylsilane can be utilized in cross-coupling reactions with organic halides to synthesize more complex organosilicon compounds .
Mechanism of Action

Process and Data

The mechanism of action for disilylsilane primarily involves its ability to act as a silylating agent in organic synthesis:

  • Silylation Mechanism: Disilylsilane donates a silyl group (Si2H5-\text{Si}_2\text{H}_5) to nucleophiles such as alcohols or amines, facilitating the formation of silyl ethers or silyl amines.
  • The reaction typically proceeds via an electrophilic attack on the silicon atom by the nucleophile, followed by the release of hydrogen gas.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Boiling Point: Approximately 80°C
  • Density: Around 0.8 g/cm³

Chemical Properties

  • Reactivity: Disilylsilane is reactive towards water and alcohols, resulting in hydrolysis.
  • Stability: It is generally stable under anhydrous conditions but can decompose in the presence of moisture.
Applications

Scientific Uses

Disilylsilane finds applications across various scientific fields:

  1. Materials Science: Used as a precursor for synthesizing silicon-based materials and coatings.
  2. Organic Synthesis: Acts as a versatile silylating agent for functionalizing organic molecules.
  3. Surface Modification: Employed in modifying surfaces for enhanced hydrophobicity or adhesion properties.
Synthesis Methodologies of Disilylsilane Derivatives

Traditional Solid-State Precursor Reactions

Solid-state reactions represent a foundational approach for synthesizing silicon-silicon bonded compounds. This method involves direct reactions between solid precursors at elevated temperatures (typically 1000–1500°C). Key factors influencing yield and kinetics include:

  • Precursor Morphology: Fine-grained reactants with high surface area enhance diffusion and reaction rates [2] [10].
  • Thermodynamic Drivers: Reactions progress favorably under conditions where the free energy change (ΔG) is negative, such as during the reduction of silicon halides by alkali metals.
  • Atmosphere Control: Inert atmospheres prevent oxidation, while controlled reactive gases (e.g., H₂) can modulate byproduct formation [2].

A critical step is precursor homogenization. Manual grinding in agate mortars with volatile liquids (e.g., acetone) ensures intimate mixing, while pelletization improves interfacial contact. Container selection is vital; platinum or gold crucibles resist corrosion at high temperatures, whereas nickel may suffice below 700°C [10]. Post-synthesis, techniques like XRD confirm crystallinity and phase purity. While effective for symmetric disilanes (e.g., hexaphenyldisilane), solid-state routes often exhibit limited selectivity for asymmetric disilylsilanes due to uncontrolled radical coupling.

Catalytic Silicon-Silicon Bond Formation Strategies

Catalytic methods enable selective Si–Si bond construction under milder conditions than solid-state routes. Two dominant strategies exist:

Table 1: Catalytic Methods for Si–Si Bond Formation

Catalyst SystemMechanismKey AdvantagesLimitations
Electrochemical (Mo/Ni cathode)Radical-polar crossover; silyl anion generationFunctional group tolerance (Si–H, vinyl)Requires sacrificial anode (Mg)
Solid-Base (KNH₂/Al₂O₃)Surface carbanion attack on Si centerAvoids organometallic reagentsLimited to specific silane substrates
  • Electrochemical Reductive Coupling: Chlorosilanes undergo selective reduction at cathodes (e.g., Mo, graphite), generating silyl anions via a radical-polar crossover mechanism. Computational studies confirm that aryl-substituted chlorosilanes (Ered = −3.73 V vs. Fc⁰/⁺) reduce more readily than alkyl analogs (Ered = −4.67 V), enabling heterocoupling. For example, chlorodimethylphenylsilane and chlorodimethylsilane form PhMe₂Si–SiMe₂H in >68% yield with >20:1 selectivity using Mg anode and TBABPh₄ electrolyte. This surpasses classical Wurtz coupling in chemoselectivity [1] [6].
  • Heterogeneous Base Catalysis: Strong bases like KNH₂/Al₂O₃ deprotonate alkynes or arenes, generating carbanions that nucleophilically attack hydrosilanes. This facilitates dehydrocoupling (e.g., RC≡CH + Et₂SiH₂ → RC≡C–SiEt₂H) or metathesis (RC≡CH + Me₃SiC≡CH → RC≡C–SiMe₃). KF/Al₂O₃ activated at 673°C also promotes metathesis efficiently [3].

Plasma-Enhanced Vapor Deposition Techniques

Plasma-enhanced chemical vapor deposition (PECVD) leverages low-temperature plasmas to fragment silicon precursors, enabling disilylsilane deposition onto substrates. Diethylsilane (DES, (C₂H₅)₂SiH₂) serves as an environmentally benign precursor alternative to pyrophoric silane (SiH₄).

Table 2: PECVD Parameters for Silicon-Based Film Deposition

ParameterSilicon Oxide (DES + N₂O)SiNCH (DES + NH₃/N₂)
Optimal Temperature300°C300°C
Pressure0.3 Torr0.3 Torr
Flow RatioN₂O/DES = 16:1NH₃/DES = 18:1
Growth Rate343 Å/min133 Å/min

The process involves:

  • Plasma Activation: Radio-frequency (RF) or direct-current (DC) discharges ionize DES vapor, creating reactive radicals like :SiH₂(C₂H₅) and ethyl fragments.
  • Film Growth: Radicals adsorb onto substrates (e.g., silicon wafers), where ion bombardment (30–100 eV) densifies the forming film. For silicon nitride analogs, NH₃/N₂ mixtures yield SiNCH films with 133 Å/min growth at 300°C. Hydrogen incorporation (as Si–H or N–H) is inherent but controllable via power and pressure [4] [7].
  • Advantages: PECVD achieves conformal coatings at substrate temperatures ≤300°C, preventing thermal degradation. DES’s liquid state (vs. gaseous SiH₄) simplifies handling but requires precise vapor control.

Microwave-Assisted Polycondensation Approaches

Microwave irradiation accelerates polycondensation reactions by enabling rapid, volumetric heating. This method enhances disilylsilane-involved polymer synthesis through:

  • Energy Efficiency: Microwaves directly excite polar molecules/bonds, reducing reaction times by >50% and energy consumption by 16–30× versus conventional heating [5] [8].
  • Suppressed Side Reactions: Targeted thermal profiles minimize thermal degradation. For example, microwave-assisted depolymerization of epoxy resins using H₂O₂/tartaric acid at 160–400 W retains silyl functional groups in the reclaimed matrix.
  • Process Control: Variables include microwave power (160–800 W), catalyst addition (e.g., yeast for peroxide decomposition), and cycle duration. Power modulation prevents premature reagent evaporation.

This approach facilitates ring-closing or chain-extension polycondensations to form cyclosilanes or polysilane chains. Functional groups like Si–H remain intact under optimized conditions, enabling downstream derivatization [5].

Properties

CAS Number

7783-26-8

Product Name

Disilylsilane

IUPAC Name

disilylsilane

Molecular Formula

H8Si3

Molecular Weight

92.32 g/mol

InChI

InChI=1S/H8Si3/c1-3-2/h3H2,1-2H3

InChI Key

VEDJZFSRVVQBIL-UHFFFAOYSA-N

SMILES

[SiH3][SiH2][SiH3]

Canonical SMILES

[SiH3][SiH2][SiH3]

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